2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

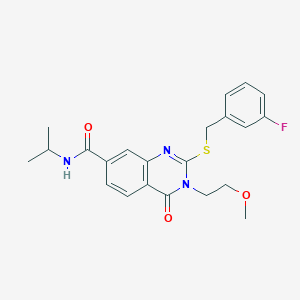

“2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 1638221-42-7 . It has a molecular weight of 267.14 .

Synthesis Analysis

The synthesis of benzothiazoles often involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . A similar reaction of o-phenylenediamines provides 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .

Molecular Structure Analysis

The linear formula of “this compound” is C8 H6 N2 O2 S . 2 Cl H .

Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

科学的研究の応用

Synthesis and Biological Activity

The compound 2-Amino-1,3-benzothiazole derivatives have been extensively studied for their synthesis methods and biological activities. For example, the synthesis of N-substituted-3-chloro-2-azetidinones starting from 2-Aminobenzothiazole carboxylic acid demonstrates a sequence of reactions that yield compounds with notable antibacterial and antifungal activities. These compounds were tested against several microorganisms including Staphylococcus aureus and Escherichia coli, showcasing moderate to good antibacterial effectiveness, although no activity was observed against tested fungal species (Chavan & Pai, 2007).

Antimicrobial Activity of Pyridine Derivatives

Another research focus has been on the antimicrobial activity of pyridine derivatives synthesized from 2-Amino substituted benzothiazoles. These studies involve preparing carboxylic acids and amide derivatives to evaluate their antimicrobial efficacy. The synthesized compounds exhibited variable and modest activity against bacterial and fungal strains, highlighting the potential of 2-Amino-1,3-benzothiazole derivatives in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).

Preclinical Evaluation of Antitumor Properties

The antitumor properties of 2-Amino-1,3-benzothiazole derivatives have also been a significant area of investigation. Novel 2-(4-aminophenyl)benzothiazoles have shown potent antitumor properties in vitro and in vivo. These compounds induce and are metabolized by cytochrome P450 to active and inactive metabolites, with amino acid conjugation being used to improve solubility and bioavailability. The preclinical evaluation suggests these derivatives have potential as antitumor agents, especially for breast and ovarian cancers (Bradshaw et al., 2002).

作用機序

Mode of Action

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects .

Biochemical Pathways

Benzothiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Benzothiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

特性

IUPAC Name |

2-amino-1,3-benzothiazole-5-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S.2ClH/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8;;/h1-3H,(H2,9,10)(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDRIVADQXJHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=C(S2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2698812.png)

![3-[(2-Methylphenyl)methoxy]pyridin-2-amine](/img/structure/B2698813.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2698814.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2698817.png)

![N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2698818.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2698819.png)

![N-(2-phenylpropyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2698822.png)

![Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B2698825.png)

![2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-phenylethan-1-one](/img/structure/B2698826.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2698828.png)